![molecular formula C6H11ClFN B2775808 1-Fluoro-3-azabicyclo[3.1.1]heptane hcl CAS No. 2305255-19-8](/img/structure/B2775808.png)

1-Fluoro-3-azabicyclo[3.1.1]heptane hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

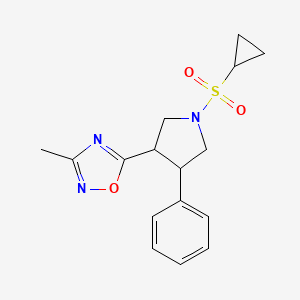

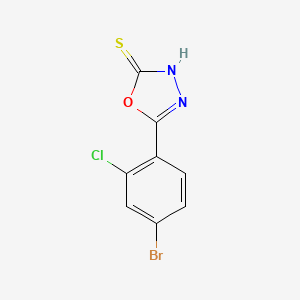

“1-Fluoro-3-azabicyclo[3.1.1]heptane hcl” is a chemical compound with the CAS Number: 2305255-19-8 . It has a molecular weight of 151.61 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which includes “this compound”, has been achieved by the reduction of spirocyclic oxetanyl nitriles . The scalability and scope of this transformation have been studied .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10FN.ClH/c7-6-1-5(2-6)3-8-4-6;/h5,8H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 151.61 .

Wissenschaftliche Forschungsanwendungen

Radioligands for PET Imaging

Radiosynthesis of Epibatidine-based Radioligands : A novel epibatidine-based antagonist, identified for its potential in PET imaging of nicotinic acetylcholine receptors, utilizes a compound structurally related to 1-Fluoro-3-azabicyclo[3.1.1]heptane as a key intermediate. The synthesis and application in radioligand development highlight its significance in neuroimaging, aiding in the study of neuroreceptors in the brain (Roger et al., 2006).

Advanced Building Blocks in Drug Discovery

Synthesis of Bicyclic Amines : The development of bicyclic amines through intramolecular reductive cyclopropanation demonstrates the application of azabicyclo compounds in synthesizing structurally complex and biologically relevant molecules. These compounds serve as versatile intermediates in drug discovery, showcasing the chemical utility of 1-Fluoro-3-azabicyclo[3.1.1]heptane derivatives (Gensini et al., 2002).

Photochemical Synthesis for Drug Discovery : The photochemical approach to synthesizing substituted 3-azabicyclo[3.2.0]heptanes from common chemicals underscores the strategic value of azabicyclo compounds in constructing novel molecules. These building blocks are instrumental in generating new pharmacologically active compounds, further highlighting the versatility of 1-Fluoro-3-azabicyclo[3.1.1]heptane in medicinal chemistry (Denisenko et al., 2017).

Structural Characterization

Structural Characterization of Epibatidine Analogs : The study of the 7-azanorbornane nucleus, a core structure related to epibatidine and by extension to 1-Fluoro-3-azabicyclo[3.1.1]heptane, provides insight into the structural basis of its biological activity. This research underscores the importance of structural analysis in understanding the pharmacological potential of such compounds (Britvin & Rumyantsev, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The general approach to synthesizing 3-azabicyclo[3.1.1]heptanes, including “1-Fluoro-3-azabicyclo[3.1.1]heptane hcl”, has been developed and studied for its mechanism, scope, and scalability . This compound has potential applications in the development of new drugs, as demonstrated by its incorporation into the structure of the antihistamine drug Rupatidine .

Eigenschaften

IUPAC Name |

1-fluoro-3-azabicyclo[3.1.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN.ClH/c7-6-1-5(2-6)3-8-4-6;/h5,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXBCHBWDIETOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CNC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2775730.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)

![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2775735.png)

![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)

![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)